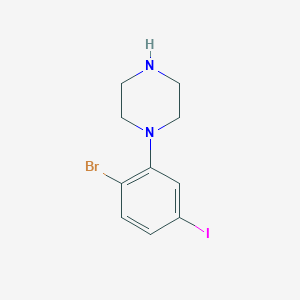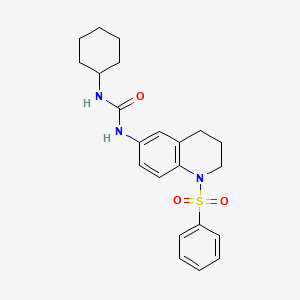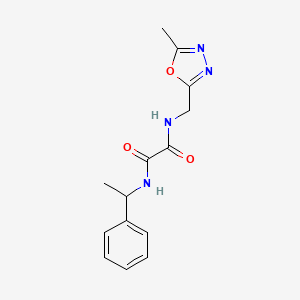![molecular formula C17H18N4O2S B2954366 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171669-47-8](/img/structure/B2954366.png)
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrazole ring, and a cyclopropane ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyrazole, and cyclopropane rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole and pyrazole rings could potentially undergo reactions like electrophilic substitution or addition, while the cyclopropane ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole, pyrazole, and cyclopropane rings could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Molecular Modeling in Anti-tumor Agents
A study by Nassar et al. (2015) outlined an efficient method for obtaining related compounds through condensation reactions, which furnished a series of derivatives including pyrazolo[3,4-d]pyrimidine and pyrazole-4-glucoside. These compounds were evaluated for their effects on mouse and human cancer cell lines, with significant results observed in colon and breast cancer lines. This indicates a potential application of these compounds in cancer research and treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Fluorescent Dyes for Scientific Research
Witalewska et al. (2019) utilized similar compounds as building blocks in the synthesis of various fluorescent dyes. These dyes display fluorescence across a wide spectrum (412–672 nm) and demonstrate properties like excited state proton transfer and intramolecular charge transfer. This suggests their utility in scientific research where fluorescence and color-tuning are essential, such as in biological imaging and analytical chemistry (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cytotoxicity Studies for Cancer Research
Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including compounds structurally related to the queried chemical, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
A study by Raju et al. (2010) focused on synthesizing derivatives similar to the queried compound and evaluating their antibacterial and antifungal activities. This research is crucial in the development of new antimicrobial agents, potentially addressing the increasing issue of antibiotic resistance (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Antibacterial Agents and Cytotoxicity
Palkar et al. (2017) synthesized novel analogs of related compounds and evaluated their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds were assessed for cytotoxic activity against mammalian cell lines, indicating their potential as non-cytotoxic antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-23-12-5-4-6-13-15(12)19-17(24-13)21-14(9-10(2)20-21)18-16(22)11-7-8-11/h4-6,9,11H,3,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESBNSGDXKSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)








![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2954298.png)

![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)